Strategic Utility of 3-Fluoro-5-hexyn-2-one (CAS 114156-31-9) in Medicinal Chemistry
Strategic Utility of 3-Fluoro-5-hexyn-2-one (CAS 114156-31-9) in Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Core Directive & Executive Summary
3-Fluoro-5-hexyn-2-one represents a high-value "triad scaffold" in modern drug discovery, combining three distinct chemical functionalities within a low-molecular-weight framework (MW: 114.12 g/mol ). Its utility stems from the synergistic interplay between the ketone (hydrogen bond acceptor/electrophile), the alpha-fluorine (electronic modulator/metabolic blocker), and the terminal alkyne (bioorthogonal "click" handle).
This guide moves beyond basic catalog data to provide a functional roadmap for incorporating this intermediate into Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) workflows.
Chemical Properties & Structural Analysis
The introduction of fluorine at the
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value | Technical Note |
| CAS Number | 114156-31-9 | Confirmed identity. |
| IUPAC Name | 3-Fluorohex-5-yn-2-one | |
| Molecular Weight | 114.12 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| Formula | C₆H₇FO | |
| LogP (Computed) | ~0.9 | High lipophilic efficiency (LipE). |
| H-Bond Acceptors | 2 | Carbonyl O and Fluorine (weak acceptor). |
| Rotatable Bonds | 2 | Low entropic penalty upon binding. |
| Boiling Point | ~135–140°C (Predicted) | Volatile liquid; handle with care to avoid evaporative loss. |
| Chirality | 1 Stereocenter (C3) | Usually supplied as racemate; enantiomers separable via chiral HPLC. |
Structural Logic Diagram
The following diagram illustrates the functional zones of the molecule, highlighting its versatility as a chemical probe.
Figure 1: Functional decomposition of 3-Fluoro-5-hexyn-2-one showing its three distinct reactive zones.
Synthesis Protocols
While 5-hexyn-2-one is commercially available, the introduction of the fluorine atom requires precise control to avoid polymerization of the alkyne or over-fluorination. The most robust method utilizes Electrophilic Fluorination via Selectfluor™, which offers a safer and more selective profile than traditional fluorinating agents like DAST or F₂ gas.
Method A: Electrophilic -Fluorination (Recommended)
This protocol relies on the formation of a silyl enol ether or direct enolate trapping.
Reagents:
-
Starting Material: 5-Hexyn-2-one[1]
-
Base: LiHMDS (Lithium hexamethyldisilazide) or LDA
-
Fluorinating Agent: Selectfluor™ (F-TEDA-BF₄) or NFSI (N-Fluorobenzenesulfonimide)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Enolization:
-
Cool a solution of LiHMDS (1.1 eq) in anhydrous THF to -78°C under Argon.
-
Add 5-hexyn-2-one (1.0 eq) dropwise. Stir for 45 minutes to ensure complete deprotonation.
-
Critical: Maintain -78°C to prevent alkyne polymerization or self-condensation.
-
-
Fluorination:
-
Dissolve Selectfluor (1.2 eq) in a minimum amount of dry DMF or Acetonitrile (Selectfluor has poor solubility in THF).
-
Add the Selectfluor solution dropwise to the enolate at -78°C.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
-
Quench & Isolation:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Diethyl Ether (Et₂O).[2] Note: Avoid DCM if product volatility is a concern during concentration.
-
Wash organic layer with water and brine to remove succinimide/sulfonimide byproducts.
-
Dry over MgSO₄ and concentrate carefully (water bath < 30°C).
-
-
Purification:
-
Flash Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate (gradient 95:5 to 80:20).
-
Observation: The product is a colorless to pale yellow oil.
-
Synthesis Logic Map
Figure 2: Step-wise synthesis workflow emphasizing critical temperature controls.
Applications in Drug Discovery
A. Activity-Based Protein Profiling (ABPP)
3-Fluoro-5-hexyn-2-one serves as a minimalist probe .
-
Mechanism: The
-fluoro ketone moiety is slightly more electrophilic than a standard ketone. It can reversibly bind to catalytic cysteines or serines in enzymes. -
Click-Enrichment: Following incubation with a proteome, the terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with biotin-azide or fluorophore-azide for enrichment and visualization.
B. Fragment-Based Drug Discovery (FBDD)
-
Metabolic Stability: The fluorine atom at the C3 position blocks metabolic
-hydroxylation, a common clearance pathway for ketones. -
Bioisostere: It acts as a bioisostere for
-hydroxy ketones or esters, modulating lipophilicity (LogP) without significantly increasing steric bulk.
Application Workflow Diagram
Figure 3: Activity-Based Protein Profiling (ABPP) workflow utilizing the alkyne handle.
Handling & Safety
-
Volatility: As a low molecular weight ketone, the compound is volatile. Store in varying aliquots to prevent repeated opening.
-
Storage: Keep at -20°C under Argon. The alkyne is prone to slow polymerization if exposed to light or heat.
-
Toxicity: Treat as a potential alkylating agent. Use double-gloving and work inside a fume hood.
-
Incompatibility: Avoid strong bases (which can deprotonate the alkyne or causing aldol condensation) and strong reducing agents.
References
-
PubChem Compound Summary. 3-Fluorohex-5-yn-2-one (CID 45085062).[3] National Center for Biotechnology Information. Link
-
Banks, R. E. Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 1998. (Foundational reference for Selectfluor methodology). Link
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4] Journal of Medicinal Chemistry, 2018.[4] (Context for fluorine's role in stability). Link
-
Speers, A. E., & Cravatt, B. F. Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 2004. (Foundational reference for Alkyne-ABPP workflows). Link
Sources
- 1. Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Fluorohex-5-yn-2-one | C6H7FO | CID 45085062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
